3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
Overview
Description
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formylation and Methylation: The formylation of the indazole core can be achieved using formylating agents such as formic acid or formamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid.
Reduction: 3-Hydroxymethyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester.
Substitution: 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid.
Scientific Research Applications
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Formyl-1H-indole-4-carboxylic acid methyl ester: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-1H-indazole-4-carboxylic acid methyl ester: Similar structure but lacks the formyl group at the 3-position.
Uniqueness
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester is unique due to the presence of both the formyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its ability to interact with specific biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-formyl-7-methyl-2H-indazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-7(11(15)16-2)9-8(5-14)12-13-10(6)9/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLNBHUXCLSQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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